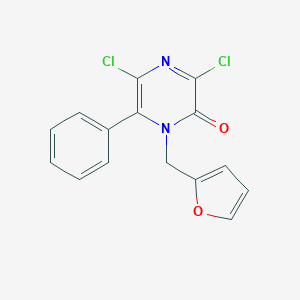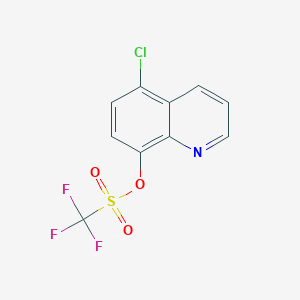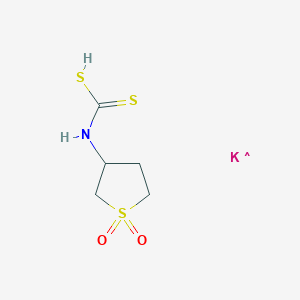
Lethedioside A
Descripción general
Descripción
Lethedioside A (LTA) is a natural product isolated from the plant this compound, which is found in the tropical regions of the world. It is a polyhydroxy triterpenoid, a type of lipophilic compound, and is known to have a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, anti-diabetic, and anti-viral effects. This review will summarize the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of LTA.
Aplicaciones Científicas De Investigación
Investigación Química
Lethedioside A es un químico de investigación útil . Se utiliza en diversas aplicaciones de investigación química debido a su estructura química y propiedades únicas . La fórmula química de this compound es C29H34O15 y tiene un peso molecular de 622.6 g/mol .
Inhibidor de Dímero Hes1
Se sabe que this compound es un inhibidor del dímero del Enhancer of split 1 (Hes1) . Tiene un valor de IC50 de 9.5 μM, lo que significa que puede inhibir el dímero Hes1 a esta concentración . Esta propiedad lo hace valioso en la investigación biológica y médica, particularmente en estudios relacionados con la proteína Hes1 y su papel en varios procesos biológicos .
Investigación de Flavonoides
This compound es un flavonoide natural . Los flavonoides son un grupo de metabolitos vegetales que se cree que proporcionan beneficios para la salud a través de vías de señalización celular y efectos antioxidantes. Esto hace que this compound sea valioso en la investigación relacionada con los flavonoides y sus posibles beneficios para la salud .
Pruebas Farmacéuticas
This compound se utiliza en pruebas farmacéuticas . Sus propiedades únicas lo convierten en un compuesto valioso en el desarrollo y las pruebas de nuevos productos farmacéuticos
Mecanismo De Acción
Target of Action
Lethedioside A primarily targets the Enhancer of split 1 (Hes1) . Hes1 is a transcriptional repressor that plays a crucial role in the timing of neural differentiation. It inhibits the differentiation of neural stem cells into neurons by suppressing the expression of proneural genes .
Mode of Action
This compound acts as a dimer inhibitor of Hes1 . It inhibits the formation of Hes1 dimers, both at the protein and cellular levels . This inhibition disrupts the normal function of Hes1, leading to changes in gene expression.
Biochemical Pathways
The inhibition of Hes1 dimer formation by this compound affects the Notch signaling pathway . This pathway is involved in the regulation of neural stem cell differentiation. The inhibition of Hes1 leads to an increase in the expression of proneural genes, such as Mash1 and Ngn2, which are normally suppressed by Hes1 . This results in the promotion of neural differentiation.
Result of Action
The action of this compound leads to the differentiation of neural stem cells into neurons . Neural stem cells treated with this compound differentiate into neurons with longer neurites compared to cells treated with other differentiation-inducing agents . Moreover, this compound exhibits specificity for neurons .
Direcciones Futuras
While there is limited information on the future directions of Lethedioside A, it’s worth noting that there is a growing interest in the use of natural compounds in various fields, including medicine and pharmacology. The unique properties of this compound, particularly its role as a Hes1 dimer inhibitor, suggest potential applications in the treatment of diseases related to neural stem cell differentiation .
Análisis Bioquímico
Biochemical Properties
Lethedioside A acts as an inhibitor of the Enhancer of split 1 (Hes1) dimer, with an IC50 value of 9.5 μM . This suggests that this compound interacts with the Hes1 protein, potentially influencing its ability to form functional dimers.
Cellular Effects
Given its role as a Hes1 dimer inhibitor, it is likely that this compound influences cell function by modulating the activity of Hes1, a protein known to play key roles in cell differentiation and development .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Hes1 protein. By inhibiting the formation of Hes1 dimers, this compound may alter the function of Hes1 within the cell .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with Hes1, it is possible that this compound could influence pathways related to cell differentiation and development .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZCWWFGXYLQY-YUYUGGDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Lethedioside A and what is its activity compared to other similar compounds found in Lethedon tannaensis?
A1: this compound is a 7-methoxy-flavone 5-O-glycoside. Its structure consists of a 7,3',4'-tri-O-methylluteolin aglycone with a xylosylglucose sugar moiety attached at the 5-O position. [] Interestingly, while previous research isolated cytotoxic flavones from Lethedon tannaensis, this compound, along with other newly discovered flavonoids in the same study, displayed either weak or no cytotoxicity against KB tumor cells. [] This suggests that the presence and type of sugar moiety at the 5-O position might play a role in influencing the cytotoxic activity of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


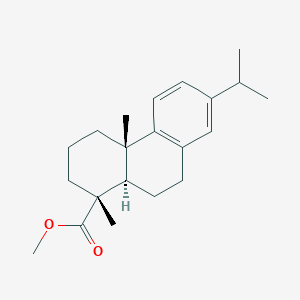
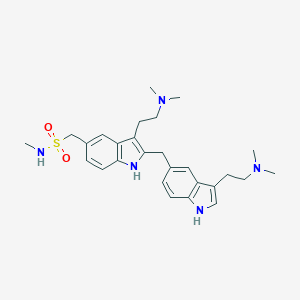

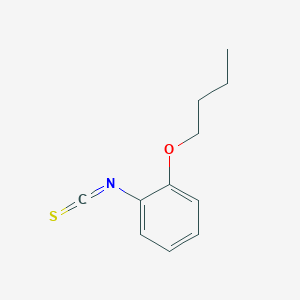

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
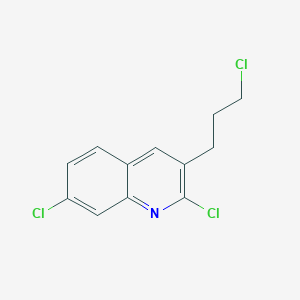
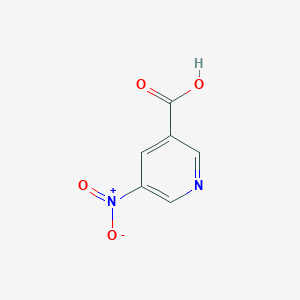
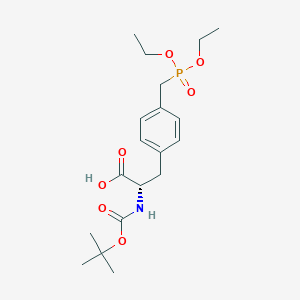
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
